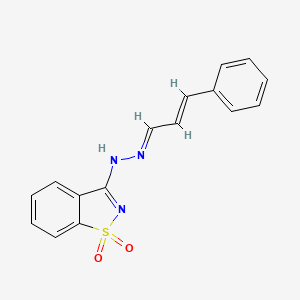![molecular formula C19H12N4O7S3 B11614132 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11614132.png)
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a benzisothiazole ring and a thiazolidinone moiety
Preparation Methods
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps. One common synthetic route includes the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride . This reaction forms the benzisothiazole ring, which is then further functionalized to introduce the thiazolidinone moiety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzisothiazole ring can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The thiazolidinone moiety can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include thionyl chloride for cyclization, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial properties.
Industry: It is used in the development of antifouling coatings for marine applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The benzisothiazole ring and thiazolidinone moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds include other benzisothiazole derivatives and thiazolidinone-based molecules. Compared to these compounds, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Some similar compounds include:
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C19H12N4O7S3 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
N-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H12N4O7S3/c24-16(10-21-17(25)13-6-1-2-7-15(13)33(21,29)30)20-22-18(26)14(32-19(22)31)9-11-4-3-5-12(8-11)23(27)28/h1-9H,10H2,(H,20,24)/b14-9+ |
InChI Key |
GPTMYWQENPJGCK-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NN3C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/SC3=S |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11614051.png)
![3-(Methylsulfanyl)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11614052.png)

![methyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11614058.png)
![(7Z)-3-(1,3-benzodioxol-5-yl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11614061.png)
![N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B11614072.png)

![3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11614083.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614100.png)
![2-(4-Chlorobenzyl)-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614107.png)
![ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11614110.png)
![N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11614111.png)
![7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614115.png)

